molecular formula C11H15ClN4O B13351899 (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B13351899
M. Wt: 254.71 g/mol
InChI Key: SMQLARGZWFUBDK-QMMMGPOBSA-N
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Description

(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazine rings, making it a valuable scaffold in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired configuration .

Industrial Production Methods

Industrial production methods for this compound often employ transition-metal-free strategies to ensure high yields and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. the exact mechanisms are still under investigation, and more research is needed to fully understand its action .

Properties

Molecular Formula

C11H15ClN4O

Molecular Weight

254.71 g/mol

IUPAC Name

(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(4-5-16(9)10)11(17)8-2-1-3-13-8/h6,8,13H,1-5,7H2/t8-/m0/s1

InChI Key

SMQLARGZWFUBDK-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCN3C(=NC=C3Cl)C2

Canonical SMILES

C1CC(NC1)C(=O)N2CCN3C(=NC=C3Cl)C2

Origin of Product

United States

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